molecular formula C14H28N2O2 B6340433 tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate CAS No. 1221341-56-5

tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate

Cat. No.: B6340433
CAS No.: 1221341-56-5
M. Wt: 256.38 g/mol
InChI Key: YVSXCKGFZTWVQS-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a methyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate typically involves the esterification of 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: It serves as a tool in studying biological processes and interactions due to its structural features.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-methyl-3-{[2-(morpholin-1-yl)ethyl]amino}propanoate
  • tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate
  • tert-Butyl 2-methyl-3-{[2-(azetidin-1-yl)ethyl]amino}propanoate

Uniqueness

tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from similar compounds with different cyclic amines, such as morpholine or piperidine. The unique structure of this compound can lead to different reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

tert-butyl 2-methyl-3-(2-pyrrolidin-1-ylethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-12(13(17)18-14(2,3)4)11-15-7-10-16-8-5-6-9-16/h12,15H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSXCKGFZTWVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCN1CCCC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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